molecular formula C8H8O3 B13814640 1,3-Benzodioxol-4-ol,7-methyl-

1,3-Benzodioxol-4-ol,7-methyl-

Cat. No.: B13814640
M. Wt: 152.15 g/mol
InChI Key: VAJQEDSWJLPEJF-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-ol, 7-methyl-: is an organic compound with the molecular formula C8H8O3 . It is a derivative of benzodioxole, a structure characterized by a benzene ring fused with a dioxole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxol-4-ol, 7-methyl- can be synthesized through several methods. One common approach involves the methylation of 1,3-benzodioxol-4-ol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of 1,3-benzodioxol-4-ol, 7-methyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxol-4-ol, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Benzodioxol-4-ol, 7-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-4-ol, 7-methyl- involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound, lacking the methyl group at the 7-position.

    1,3-Benzodioxol-4-ol: Similar structure but without the methyl substitution.

    1,3-Benzodioxol-5-ol: A positional isomer with the hydroxyl group at the 5-position.

Uniqueness: 1,3-Benzodioxol-4-ol, 7-methyl- is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability, solubility, and interaction with specific molecular targets compared to its non-methylated counterparts.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

7-methyl-1,3-benzodioxol-4-ol

InChI

InChI=1S/C8H8O3/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3,9H,4H2,1H3

InChI Key

VAJQEDSWJLPEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)O)OCO2

Origin of Product

United States

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